1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
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Overview
Description
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound with the molecular formula C13H9Cl2FS. This compound is characterized by the presence of a chlorinated benzene ring and a sulfanylmethyl group attached to another chlorinated and fluorinated benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1-chloro-2-fluorobenzene with 3-chloro-5-fluorobenzenethiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfanylmethyl linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to form corresponding thiols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced derivatives.
Scientific Research Applications
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The sulfanylmethyl group may play a crucial role in binding to the target site, while the chlorinated and fluorinated benzene rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-fluoro-5-[(3-fluorophenyl)sulfanylmethyl]benzene
- 1-Chloro-2,5-difluorobenzene
- 1-Chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene
Uniqueness
1-Chloro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both chlorine and fluorine atoms on the benzene rings, which can significantly influence its chemical reactivity and biological activity. The sulfanylmethyl group also adds to its distinctiveness by providing a site for further functionalization and interaction with molecular targets.
Properties
IUPAC Name |
1-chloro-3-[(2-chlorophenyl)methylsulfanyl]-5-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FS/c14-10-5-11(16)7-12(6-10)17-8-9-3-1-2-4-13(9)15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYUOAYMGTYGBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC(=CC(=C2)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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